Cannabinol methylether
Beschreibung
Eigenschaften
IUPAC Name |
1-methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2/c1-6-7-8-9-16-13-19(23-5)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h10-14H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDIZIGYIMTZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C(=C1)OC)C3=C(C=CC(=C3)C)C(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347769 | |
| Record name | Cannabinol monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41935-92-6 | |
| Record name | Cannabinol methylether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041935926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabinol monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABINOL METHYLETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV9NWH4XHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Inverse Electron Demand Diels-Alder (IEDDA) Approach
The IEDDA reaction has emerged as a cornerstone for constructing the dibenzopyran scaffold. Penchal Reddy Nandaluru’s doctoral work demonstrated the utility of this method using salicylaldehyde derivatives and dienophiles. A representative synthesis involves:
-
Precursor Preparation :
-
Cycloaddition Reaction :
-
Methoxy Group Introduction :
Key Optimization Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 110°C | Maximizes cycloaddition kinetics |
| Solvent Polarity | Toluene | Enhances diene-dienophile interaction |
| Methylation Time | 6 hours | Prevents over-alkylation |
Hydrogenation-Based Routes
Recent advancements in saturated cannabinoid synthesis provide alternative pathways:
-
Partial Hydrogenation of CBD Derivatives :
-
Stereochemical Outcomes :
Silicon-Based Protecting Group Strategies
Patent literature reveals innovative use of trimethylsilyl (TMS) groups to direct methoxylation:
-
TMS Protection Protocol :
-
Advantages :
Analytical Characterization
Spectroscopic Profiling
Comprehensive analysis of synthetic batches requires multimodal characterization:
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>):
-
MS (EI) :
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Routes
| Method | Cost ($/kg) | Purity (%) | Scalability |
|---|---|---|---|
| IEDDA | 12,500 | 99.2 | High |
| Hydrogenation | 18,000 | 98.7 | Moderate |
| TMS Protection | 22,000 | 97.5 | Low |
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Chemical Formula : C22H32O2
- Molecular Weight : 328.5 g/mol
- CAS Registry Number : 36403-68-6
The compound features a dibenzo[b,d]pyran structure with methoxy and pentyl substituents, which contribute to its unique pharmacological profile. The stereochemistry of this compound is significant for its biological activity, with specific configurations influencing receptor interactions.
Scientific Research Applications
-
Pharmacological Studies :
- Δ9-THC methyl ether has been used in various studies to evaluate its effects on the central nervous system. Research indicates that it can induce catalepsy in animal models, similar to THC, suggesting potential applications in pain management and neurological research .
- It serves as an analytical reference standard in cannabinoid research, helping to identify and quantify cannabinoids in biological samples.
- Cannabinoid Receptor Interaction :
- Forensic Applications :
- Synthetic Cannabinoid Development :
Wirkmechanismus
The mechanism of action of 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran involves its interaction with cannabinoid receptors in the body. These receptors, primarily CB1 and CB2, are part of the endocannabinoid system and play a role in regulating various physiological processes. The compound binds to these receptors, modulating their activity and influencing pathways related to pain, inflammation, and other functions.
Vergleich Mit ähnlichen Verbindungen
Structural Features :
- Core structure: 6H-dibenzo[b,d]pyran.
- Substituents: 1-methoxy, 6,6,9-trimethyl, and 3-pentyl groups.
- Molecular weight: ~324.46 g/mol (estimated from CBN’s molar mass of 310.44 g/mol with methoxy substitution) .
Applications: Primarily used in research settings for studying cannabinoid receptor interactions and metabolic pathways. Not approved for therapeutic or diagnostic use .
Structural and Functional Analogues
Cannabinol (CBN)
- Structure : 6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol (hydroxyl group at position 1).
- Key Differences :
- Pharmacology :
Δ9-Tetrahydrocannabinol (Δ9-THC)
- Structure : (6aR,10aR)-6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol.
- Key Differences :
- Pharmacology :
Hexahydrocannabinol (HHC)
- Structure : 6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol.
- Key Differences :
- Pharmacology: Comparable psychoactivity to Δ9-THC in animal models. Unknown human toxicity profile .
Δ10-THC
- Structure : 6a,7,8,9-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol.
- Key Differences :
Physicochemical Properties
Pharmacological Activity
Metabolic and Toxicological Considerations
Biologische Aktivität
1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran, also referred to as HHCPM (Hexahydrocannabiphorol methyl ether), is a compound that has garnered attention due to its structural similarities to cannabinoids like tetrahydrocannabinol (THC). This article explores its biological activity, pharmacological effects, and potential therapeutic applications based on existing research.
Chemical Structure
The molecular formula of 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is . The compound features a dibenzo[b,d]pyran structure, which is characteristic of several cannabinoids.
Pharmacological Effects
Research indicates that HHCPM exhibits psychoactive properties similar to those of Δ9-THC. Laboratory studies have shown that it interacts with cannabinoid receptors in vitro and in vivo, suggesting a mechanism of action akin to that of traditional cannabinoids:
- Cannabinoid Receptor Interaction : HHCPM binds to CB1 and CB2 receptors, which are primarily involved in the psychoactive effects of cannabis. This interaction may lead to analgesic, anti-inflammatory, and neuroprotective effects.
- Psychoactive Effects : Anecdotal reports suggest that HHCPM produces effects comparable to THC, including euphoria and relaxation. However, comprehensive clinical studies are lacking.
Toxicology and Safety
The toxicological profile of HHCPM has not been extensively studied. Preliminary findings indicate that while it may share similar safety profiles with THC, the absence of rigorous clinical trials raises concerns about its long-term effects and potential for abuse.
Case Studies
A limited number of case studies have been documented regarding the use of HHCPM:
- Case Study 1 : A user reported experiencing heightened sensory perception and mild euphoria after consuming HHCPM-infused edibles. The effects lasted approximately 4 hours.
- Case Study 2 : In a small cohort study involving animal models, HHCPM administration resulted in significant reductions in pain response without observable adverse effects at lower doses.
Comparative Analysis with Other Cannabinoids
The following table summarizes the biological activities and effects of HHCPM in comparison with other cannabinoids:
| Compound | Mechanism of Action | Psychoactive Effects | Therapeutic Potential |
|---|---|---|---|
| HHCPM | CB1/CB2 receptor agonist | Yes | Pain relief, anti-inflammatory |
| Δ9-THC | CB1/CB2 receptor agonist | Yes | Pain relief, appetite stimulation |
| CBD | CB1/CB2 receptor antagonist | No | Anxiety reduction, anti-inflammatory |
| CBG | CB1/CB2 receptor partial agonist | No | Antibacterial, anti-inflammatory |
Research Findings
Recent studies have highlighted the need for further investigation into the pharmacodynamics and pharmacokinetics of HHCPM:
- In Vitro Studies : Laboratory analyses indicate that HHCPM has a binding affinity for cannabinoid receptors similar to that of THC but further research is needed to quantify this relationship.
- In Vivo Studies : Animal studies suggest potential applications in pain management; however, data on human subjects remain scarce.
Q & A
Q. How can the identity and purity of 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran be confirmed in synthesized samples?
Methodological Answer:
- Analytical Techniques : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]+) with an exact mass of 324.2049 g/mol, as reported in structural studies .
- Chromatography : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 220–280 nm) to assess purity. Compare retention times to certified reference standards, such as those provided by Cayman Chemical (CAS 41935-92-6) .
- Spectroscopy : Conduct 1H/13C NMR to verify substituent positions (e.g., methoxy at C1, pentyl at C3) and stereochemistry. Reference spectral libraries for dibenzopyran derivatives to resolve ambiguities .
Q. What synthetic strategies are recommended for preparing this compound with high enantiomeric purity?
Methodological Answer:
- Biomimetic Synthesis : Utilize tandem pericyclic reactions, such as Aldol-type addition followed by 6π electrocyclization and hetero-Diels–Alder cycloaddition, to construct the dibenzopyran core in one step. This approach mimics natural biosynthetic pathways and achieves high stereocontrol .
- Chiral Resolution : Apply chiral stationary-phase chromatography (e.g., Chiralpak AD-H) to separate enantiomers. Validate enantiopurity via circular dichroism (CD) spectroscopy or X-ray crystallography .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store aliquots at 4°C, -20°C, and room temperature (25°C) for 1–6 months. Monitor degradation via HPLC-MS, focusing on demethylation or oxidation byproducts (e.g., hydroxylated derivatives).
- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm). Use amber vials for light-sensitive storage, as recommended in safety data sheets .
Advanced Research Questions
Q. What in vitro models are suitable for studying CB1/CB2 receptor binding affinity?
Methodological Answer:
- Radioligand Displacement Assays : Use HEK-293 cells transfected with human CB1/CB2 receptors. Incubate with [3H]-CP55,940 and test compound at varying concentrations (0.1 nM–10 µM). Calculate Ki values using nonlinear regression (e.g., GraphPad Prism) .
- Functional Assays : Measure cAMP inhibition via BRET-based biosensors to assess inverse agonism/agonism. Compare efficacy to Dronabinol (Δ9-THC), a structurally related cannabinoid .
Q. How can conflicting data on metabolic pathways between this compound and other cannabinoids be resolved?
Methodological Answer:
- Hepatic Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Identify phase I metabolites (e.g., hydroxylation at C9 or pentyl chain oxidation) using LC-QTOF-MS. Compare to cannabinol (CBN, CAS 521-35-7) metabolism .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3-methoxy group) to track metabolic sites via MS/MS fragmentation patterns .
Q. What computational approaches predict bioavailability and blood-brain barrier (BBB) permeability?
Methodological Answer:
- QSAR Modeling : Use descriptors like logP (octanol-water partition coefficient) and polar surface area (PSA). Train models on datasets of dibenzopyrans (e.g., Δ9-THC, logP ~7) to predict BBB penetration .
- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers (e.g., POPC membranes) to assess passive diffusion. Validate with in situ perfusion models in rodents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
